

Allatostatin-C: A Pleiotropic Neuropeptide in Non-Insect Invertebrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allatostatin II*

Cat. No.: B570984

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The allatostatin (AST) superfamily of neuropeptides represents a diverse and functionally significant group of signaling molecules in invertebrates. Historically, the nomenclature of these peptides has been complex, with terms like "**Allatostatin II**" being used in older literature. Modern classification, based on sequence homology, divides the superfamily into three main families: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C). This guide will focus on Allatostatin-C (AST-C), a key neuropeptide in non-insect invertebrates that is structurally and evolutionarily related to the vertebrate inhibitory neuropeptide, somatostatin.^[1] ^[2]^[3]^[4]^[5] AST-C is characterized by a conserved C-terminal PISCF motif and a disulfide bridge, which is crucial for its biological activity.^[1]^[2]^[6]

This document provides a comprehensive overview of the known functions of AST-C in various non-insect invertebrate phyla, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers investigating invertebrate neurophysiology and for professionals involved in the development of novel therapeutics or pest control agents targeting these pathways.

Allatostatin-C Function Across Non-Insect Invertebrate Phyla

While initially identified in insects for their role in inhibiting juvenile hormone synthesis, ASTs, particularly AST-C, have been shown to possess a wide range of functions in other invertebrate groups that lack juvenile hormone.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) These functions are primarily inhibitory and include the modulation of muscle contractility, feeding behavior, and potentially hormone secretion and immune responses.[\[3\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mollusca

Bioinformatic analyses have long suggested the presence of AST-C signaling systems in molluscs.[\[1\]](#)[\[2\]](#) Recent research has provided the first definitive identification and functional characterization of an AST-C precursor and its cognate G-protein coupled receptors (GPCRs) in the marine mollusc *Aplysia californica*.[\[1\]](#)[\[2\]](#)[\[12\]](#) In this species, the native AST-C peptide was shown to activate one of its receptors with high potency, suggesting a significant physiological role. The disulfide bridge was found to be important for this high-affinity binding.[\[1\]](#)[\[2\]](#) While the precise *in vivo* functions in molluscs are still under investigation, the homology to somatostatin suggests potential roles in modulating feeding and digestion.[\[1\]](#)[\[12\]](#)

Crustacea

In crustaceans, the AST-C signaling system is more extensively characterized. Multiple forms of AST-C, likely arising from gene duplication (AST-C, AST-CC, and AST-CCC), have been identified in various species, including crabs (*Carcinus maenas*, *Scylla paramamosain*) and lobsters (*Homarus americanus*).[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The functions of AST-C in crustaceans are pleiotropic and include:

- Inhibition of Ecdysone Biosynthesis: In the mud crab *Scylla paramamosain*, AST-C has been shown to inhibit the biosynthesis of the molting hormone ecdysone in the Y-organs.[\[6\]](#)
- Negative Regulation of Methyl Farnesoate (MF) Synthesis: Both AST-C and AST-CCC can decrease the expression of genes involved in the synthesis of methyl farnesoate, a juvenile hormone analog in crustaceans, in the mandibular organs.[\[6\]](#)
- Myoinhibition: AST-C peptides are potent inhibitors of muscle contractions. They have been shown to modulate the stomatogastric ganglion, which controls the rhythmic movements of the gut.[\[8\]](#) They also exert inhibitory effects on skeletal muscles through both presynaptic

and postsynaptic mechanisms, reducing neurotransmitter release and muscle fiber contraction.[13]

- **Cardioinhibition:** In some crustacean species, AST-C has been shown to regulate cardiac activity.[6]
- **Immune Modulation:** The expression of AST-C receptors on hemocytes in *Carcinus maenas* suggests a potential role in modulating the immune response, particularly around the vulnerable period of ecdysis.[9][10][11]

Echinodermata

In the starfish *Asterias rubens*, a deuterostome invertebrate, researchers have characterized a signaling system that is homologous to the AST-C/somatostatin system.[3][4] They identified two related neuropeptides, ArSS1 and ArSS2, where ArSS2 acts as a potent ligand for three cognate receptors.[3][4] Functionally, ArSS2 was found to be an inhibitory regulator of muscle contractility, causing a dose-dependent relaxation of tube foot and cardiac stomach preparations.[3][4] This highlights an ancient role for this neuropeptide family in the inhibitory control of muscle function.

Quantitative Data on Allatostatin-C Activity

The following tables summarize the quantitative data available on the biological activity of AST-C peptides and their analogs in various non-insect invertebrate species.

Table 1: Receptor Activation Data for Allatostatin-C Peptides

Species	Receptor	Ligand	Assay Type	EC50/IC50	Reference
Aplysia californica (Mollusca)	AstC-R	Aplysia AstC	IP1 Accumulation	7.8 nM	[2]
Aplysia AstC (linear)	IP1 Accumulation	> 1 μ M		[2]	
AstC-T (Theba pisana)	IP1 Accumulation	~30 nM		[2]	
AstC-D (Deroceras reticulatum)	IP1 Accumulation	~50 nM		[2]	
AstC-C (Crassostrea gigas)	IP1 Accumulation	~100 nM		[2]	
AstC-L (Lottia gigantea)	IP1 Accumulation	~200 nM		[2]	
Scylla paramamosain (Crustacea)	C-type ASTs Receptor	ScypaAST-CCC	cAMP Inhibition	IC50 of 6.683 nM	[6]
ScypaAST-C	cAMP Inhibition	Dose-independent activation		[6]	

Table 2: Physiological Effects of Allatostatin-C Peptides

Species	Physiologic Process	Peptide	Concentration	Effect	Reference
Asterias rubens (Echinodermata)	Tube Foot Muscle Contraction	ArSS2	10 ⁻⁶ M	Dose-dependent relaxation	[3][4]
Cardiac Stomach Contraction		ArSS2	10 ⁻⁶ M	Dose-dependent relaxation	[3][4]
Scylla paramamosain (Crustacea)	Ecdysone Biosynthesis (in vitro)	ScypaAST-C	Not specified	Inhibition	[6]
MF Biosynthesis Gene Expression	ScypaAST-C & ScypaAST-CCC	Not specified	Significant decrease		[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Allatostatin-C function in non-insect invertebrates.

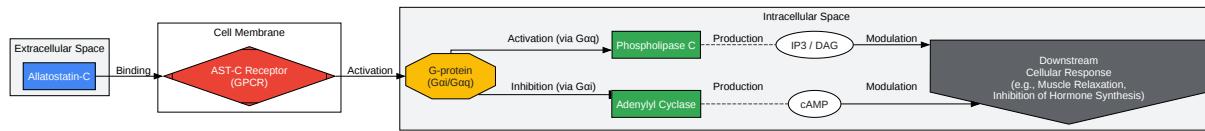
Protocol 1: Molecular Cloning and Receptor De-orphaning

This protocol describes the general workflow for identifying and functionally characterizing an AST-C receptor.

- Bioinformatic Identification:
 - Utilize known AST-C receptor sequences from other species as queries in BLAST searches against transcriptome or genome databases of the target invertebrate.

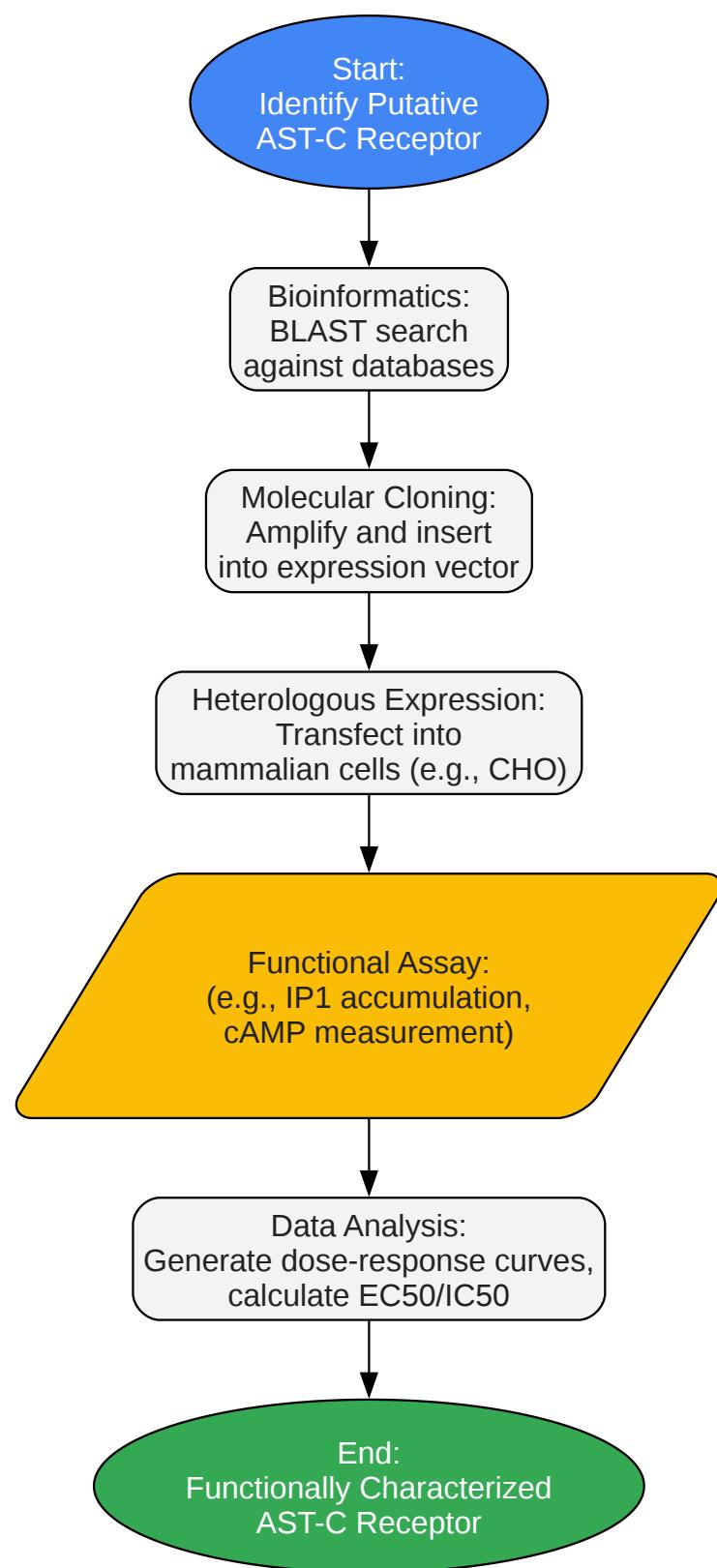
- Identify candidate receptor sequences based on sequence homology and the presence of characteristic GPCR domains.
- Molecular Cloning:
 - Design primers based on the candidate sequences to amplify the full-length coding sequence from cDNA synthesized from relevant tissues (e.g., central nervous system).
 - Clone the amplified PCR product into a suitable expression vector (e.g., pcDNA3.1).
- Heterologous Expression:
 - Transfect a mammalian cell line suitable for GPCR assays (e.g., CHO-K1 or HEK293 cells) with the expression vector containing the putative receptor.
 - Co-transfect with a promiscuous G-protein (e.g., G α 16) if the receptor does not couple efficiently to the endogenous G-proteins of the cell line.[\[1\]](#)
- Functional Assay (e.g., IP1 Accumulation Assay):
 - Culture the transfected cells in 96-well plates.
 - Prepare synthetic AST-C peptides at various concentrations.
 - Stimulate the cells with the synthetic peptides.
 - Measure the accumulation of inositol monophosphate (IP1), a downstream product of G α q-mediated signaling, using a commercially available ELISA kit.
 - Generate dose-response curves and calculate the EC50 values to determine the potency and efficacy of the peptides in activating the receptor.

Protocol 2: In Vitro Muscle Contractility Assay


This protocol details a method to assess the myoactive properties of AST-C peptides.

- Tissue Dissection:

- Dissect the target muscle tissue (e.g., cardiac stomach or tube feet from a starfish) in cold saline.
- Mount the muscle preparation in an organ bath containing physiological saline and maintain at a constant temperature.
- Recording of Muscle Activity:
 - Connect the muscle preparation to an isometric force transducer to record contractions.
 - Allow the preparation to equilibrate and establish a baseline level of spontaneous or stimulated contractile activity.
- Peptide Application:
 - Apply synthetic AST-C peptides to the organ bath at increasing concentrations.
 - Record the changes in the frequency and amplitude of muscle contractions.
- Data Analysis:
 - Quantify the inhibitory effect of the peptide by measuring the percentage decrease in contractile force or frequency compared to the baseline.
 - Construct dose-response curves to determine the IC₅₀ of the peptide.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with Allatostatin-C research.

[Click to download full resolution via product page](#)

Caption: Allatostatin-C signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for receptor de-orphaning.

Conclusion and Future Directions

Allatostatin-C is a crucial neuropeptide in non-insect invertebrates, acting as a pleiotropic inhibitory modulator of various physiological processes. Its evolutionary conservation and homology to the vertebrate somatostatin system make it a fascinating subject for comparative endocrinology. For the drug development industry, the AST-C signaling pathway presents a promising target for the creation of species-specific pest control agents or for the discovery of novel therapeutic leads.

Future research should focus on elucidating the precise *in vivo* roles of AST-C in a wider range of non-insect invertebrate species, particularly in molluscs. Further investigation into the downstream signaling components and the potential for receptor subtypes will provide a more complete understanding of this important neuropeptide system. The development of selective agonists and antagonists for AST-C receptors will be invaluable tools for both basic research and applied science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Identification of an allatostatin C signaling system in mollusc *Aplysia* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Molecular and functional characterization of somatostatin-type signalling in a deuterostome invertebrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin-type and allatostatin-C-type neuropeptides are paralogous and have opposing myoregulatory roles in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab *Scylla paramamosain* [frontiersin.org]

- 7. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 8. Mass Spectrometric Characterization and Physiological Actions of Novel Crustacean C-Type Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allatostatin-C signaling in the crab *Carcinus maenas* is implicated in the ecdysis program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allatostatin-C signaling in the crab *Carcinus maenas* is implicated in the ecdysis program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Identification of an allatostatin C signaling system in mollusc *Aplysia* – ScienceOpen [scienceopen.com]
- 13. Allatostatin modulates skeletal muscle performance in crustaceans through pre- and postsynaptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allatostatin-C: A Pleiotropic Neuropeptide in Non-Insect Invertebrates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b570984#allatostatin-ii-function-in-non-insect-invertebrates\]](https://www.benchchem.com/product/b570984#allatostatin-ii-function-in-non-insect-invertebrates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com